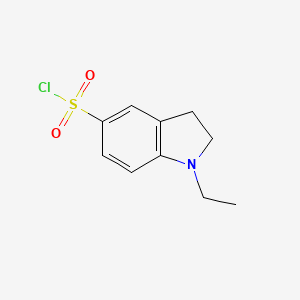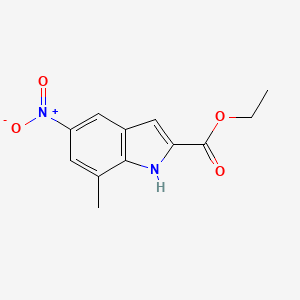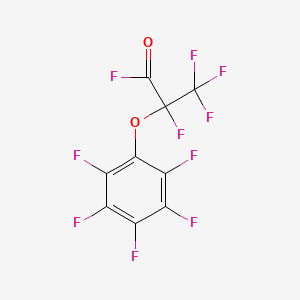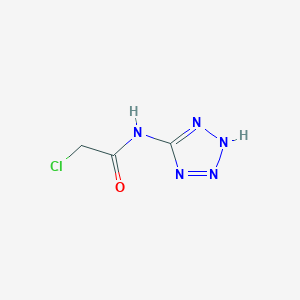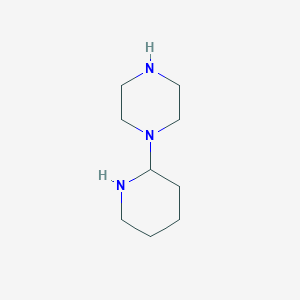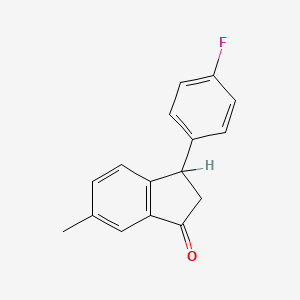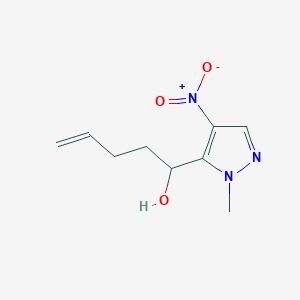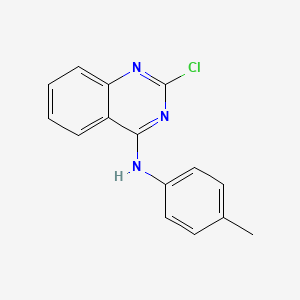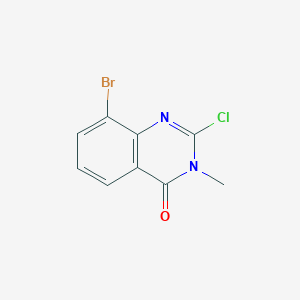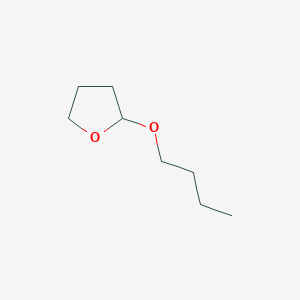
Furan, 2-(1,1-dimethylethoxy)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Furan, 2-(1,1-dimethylethoxy)tetrahydro- can be synthesized through various methods. One common synthetic route involves the reaction of tetrahydrofuran with butanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Furan, 2-(1,1-dimethylethoxy)tetrahydro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, leading to the formation of different reduced products.
Substitution: Substitution reactions involving 2-butoxytetrahydrofuran can occur, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Furan, 2-(1,1-dimethylethoxy)tetrahydro- has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Mechanism of Action
The mechanism by which 2-butoxytetrahydrofuran exerts its effects involves several molecular targets and pathways. It has been shown to bind to transcription factors such as heat shock factor 1 and DAF-16, which play crucial roles in proteostasis and stress response. By modulating these pathways, 2-butoxytetrahydrofuran can reduce protein aggregation, enhance autophagy, and improve cellular homeostasis. Additionally, it upregulates genes involved in fatty acid metabolism and glutathione synthesis, contributing to its antioxidative and neuroprotective effects .
Comparison with Similar Compounds
Furan, 2-(1,1-dimethylethoxy)tetrahydro- can be compared with other similar cyclic ether compounds, such as:
Tetrahydrofuran: A simpler cyclic ether that serves as a common solvent in organic chemistry.
2-Methoxytetrahydrofuran: Another cyclic ether with a methoxy group, which has different chemical properties and applications.
2-Ethoxytetrahydrofuran: Similar to 2-butoxytetrahydrofuran but with an ethoxy group instead of a butoxy group. The uniqueness of 2-butoxytetrahydrofuran lies in its specific substituent group, which imparts distinct chemical properties and biological activities compared to its analogs
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-butoxyoxolane |
InChI |
InChI=1S/C8H16O2/c1-2-3-6-9-8-5-4-7-10-8/h8H,2-7H2,1H3 |
InChI Key |
MATDIXOGHXOZDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCCO1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Methoxybenzo[d]isothiazole](/img/structure/B8770935.png)
